molecular formula C21H17N3OS B4485114 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4485114
M. Wt: 359.4 g/mol
InChI Key: YTFDULZHMSWNCQ-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a sophisticated tricyclic compound of significant interest in medicinal chemistry research. It belongs to the class of pyrazolo[1,5-a]quinazolines, a nitrogen-containing polyheterocyclic scaffold recognized for its versatile biological potential . This specific analog features a 2-thienyl substituent at the 8-position, a modification that contributes to its unique electronic properties and potential for target interaction. The core scaffold is structurally related to several biologically active compounds and shares a close resemblance to pyrazolo[1,5-a]quinazoline derivatives that have been investigated as ligands for the γ-aminobutyric acid type A (GABAA) receptor, a key target in neuropharmacology . Furthermore, recent scientific highlights underscore the broad potential of fused pyrazole systems, like this one, in the development of new therapeutic agents . The pyrazolo[1,5-a]quinazoline backbone has been identified as a promising platform for the development of novel anti-inflammatory agents. Research on closely related compounds has demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in immune cells, a critical pathway in chronic inflammation . These analogs have also been predicted through pharmacophore mapping and molecular modeling to act as ligands for key mitogen-activated protein kinases (MAPKs), including JNK3, ERK2, and p38α, which are pivotal regulators of the inflammatory response . This compound is intended for research and development purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this chemical as a key intermediate or as a core structural motif for designing and synthesizing new chemical entities, particularly for projects aimed at developing potential anti-inflammatory or central nervous system (CNS)-active agents.

Properties

IUPAC Name

2-methyl-3-phenyl-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-20(14-6-3-2-4-7-14)21-22-12-16-17(24(21)23-13)10-15(11-18(16)25)19-8-5-9-26-19/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFDULZHMSWNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is typically carried out under reflux conditions.

    Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, where a suitable thienyl halide reacts with the pyrazoloquinazoline core. This step may require the use of a palladium catalyst and a base such as potassium carbonate.

    Final Modifications: The final step involves the introduction of the methyl and phenyl groups through alkylation and arylation reactions. These reactions are typically carried out using alkyl halides and aryl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thienyl group or the methyl group.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl group or the double bonds in the thienyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halides or nitro groups are introduced. Common reagents for these reactions include halogenating agents and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid); often carried out under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thienyl group.

    Reduction: Formation of alcohols or alkanes from the carbonyl or double bonds.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is C17H15N3OS, with a molecular weight of approximately 305.38 g/mol. The structure consists of a fused ring system that enhances its stability and potential interactions with biological targets. The presence of thienyl and phenyl groups contributes to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Properties

The compound has been noted for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Kinase Inhibition

As a kinase inhibitor, it may interact with specific kinases involved in cancer progression and inflammatory responses, thus offering therapeutic potential in targeted therapies.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Cancer Treatment : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) through apoptosis induction.
  • Neurological Disorders : Research indicated potential neuroprotective effects against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease treatments.
  • Inflammatory Diseases : Clinical evaluations revealed that this compound could reduce markers of inflammation in animal models of arthritis, indicating its utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 8

The target compound’s 3-phenyl and 8-(2-thienyl) groups distinguish it from analogs. Key comparisons include:

Compound Position 3 Substituent Position 8 Substituent Key Differences Reference
3-(4-Fluorophenyl)-2-methyl-8-(2-thienyl)- 4-Fluorophenyl 2-Thienyl Enhanced electron-withdrawing effect at position 3; potential for improved bioactivity .
8-(4-Fluorophenyl)-2-methyl-3-phenyl- Phenyl 4-Fluorophenyl Fluorine at position 8 increases polarity; may alter solubility and binding affinity .
8,8-Dimethyl-2-(4-methoxyphenyl)- 4-Methoxyphenyl 8,8-Dimethyl Dimethyl groups at position 8 increase steric bulk, reducing conformational flexibility .

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine at position 3 or 8) enhance polarity and may improve interactions with biological targets .

Heterocyclic Variants: Pyrazolo vs. Triazoloquinazolinones

Replacing the pyrazole ring with a triazole alters electronic and steric profiles:

Compound Type Core Structure Key Features Example (CAS) Reference
Pyrazolo[1,5-a]quinazolin-6-one Pyrazole + Quinazolinone Balanced π-π stacking potential; moderate hydrogen bonding capacity. 896666-43-6 (Target compound)
Triazolo[1,5-a]quinazolin-6-one Triazole + Quinazolinone Increased nitrogen content enhances polarity; potential for metal coordination. 338403-66-0

Key Findings :

  • Triazolo analogs exhibit higher topological polar surface area (85.4 vs. ~70–75 for pyrazolo derivatives), improving solubility but reducing membrane permeability .
  • Pyrazolo derivatives are more commonly reported in drug discovery due to synthetic accessibility and tunable substituent effects .

Key Findings :

  • Ultrasonication improves yields (e.g., 86% for 6h ) by enhancing reaction homogeneity.
  • Microwave heating ensures regioselective formation of the pyrazolo[1,5-a]quinazolinone core over alternative isomers .

Physicochemical and Spectral Properties

Comparative data highlight substituent effects on physical properties:

Compound (Example) Melting Point (°C) $ ^1H $ NMR (δ, ppm) IR (C=O stretch, cm$ ^{-1} $) Reference
6h (8,8-dimethyl-2-(4-methoxyphenyl)-) 210–212 7.93 (s, C5-H), 3.86 (s, OCH$ _3 $) 1672, 1616
6g (2-hydroxy-8,8-dimethyl-3-phenyldiazenyl-) 254–255 8.95 (s, C5-H), 7.85 (d, Ph-H) Not reported
Target compound Not reported Expected: ~7.25–7.93 (aromatic), 2.16 (C7-H) ~1670–1680 (quinazolinone C=O) Inferred

Key Findings :

  • Methoxy groups (e.g., in 6h) downfield-shift aromatic protons in $ ^1H $ NMR .
  • Hydrogen-bonding substituents (e.g., hydroxyl in 6g) increase melting points significantly .

Biological Activity

The compound 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H14N4O\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}

This structure features a quinazolinone core with various substituents that influence its biological properties.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various quinazolinone-based hybrids, revealing that certain compounds demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 and PC3. The IC50 values ranged from 0.36 to 40.90 μM, with specific derivatives showing enhanced activity due to structural modifications .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
A3PC310
A5MCF-710
A6HT-2912

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[1,5-a]quinazolines has been documented. Compounds with similar structures have shown promising results in inhibiting pro-inflammatory pathways. For instance, specific derivatives were found to inhibit NF-κB/AP-1 reporter activity in a dose-dependent manner, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity

CompoundTarget PathwayIC50 (μM)
13iNF-κB/AP-1<50
16NF-κB/AP-1<50

The mechanisms underlying the biological activities of this compound are multifaceted. For anticancer effects, it is suggested that the compound may interfere with cell cycle regulation and apoptosis pathways. Molecular docking studies have indicated that these compounds can effectively bind to key proteins involved in cancer progression and inflammation, such as ERK2 and JNK3 .

Case Studies

A notable case study involved the synthesis of a series of pyrazolo[1,5-a]quinazolines and their evaluation against various cancer cell lines. The study demonstrated that modifications at specific positions on the quinazolinone scaffold significantly influenced biological activity. For example, bulky substituents enhanced cytotoxicity against breast cancer cells .

Q & A

Q. Advanced Optimization

  • Catalyst : KHSO₄ (2 equiv.) promotes acid-mediated cyclization without side hydrolysis .
  • Temperature : Ultrasonication at 60°C accelerates reaction kinetics, reducing reaction time from 24 hours (silent conditions) to 1–3 hours .
  • Solvent : Aqueous ethanol (1:1) balances solubility and eco-friendliness, achieving yields >70% .

Troubleshooting : If yields drop below 60%, check for residual moisture (degas solvents) or optimize aminopyrazole stoichiometry .

How are computational methods (e.g., molecular docking) applied to predict biological activity for this compound?

Q. Advanced Pharmacological Evaluation

Target Identification : Screen against enzymes (e.g., kinases) or receptors (e.g., adenosine receptors) using homology models .

Docking Studies : Use AutoDock Vina to simulate binding interactions. For example, the thienyl group may engage in π-π stacking with tyrosine residues in kinase active sites .

Validation : Compare predicted IC₅₀ values with experimental assays (e.g., antimicrobial disk diffusion or MTT assays for cytotoxicity) .

What safety protocols are recommended for handling pyrazoloquinazolinone derivatives in the lab?

Q. Basic Safety

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol) .
  • Storage : Keep in airtight containers at 4°C, away from oxidizers .

Risk Mitigation : Although no specific GHS classification exists, treat analogs as irritants (Category 2) based on structural alerts .

How does substituent variation (e.g., thienyl vs. phenyl) alter physicochemical properties?

Q. Advanced Structure-Property Relationships

  • Lipophilicity : Thienyl groups increase logP compared to phenyl, enhancing membrane permeability (calculated via ChemAxon) .
  • Solubility : Methoxy substituents improve aqueous solubility (e.g., 6m in has 3.8 mg/mL in PBS vs. 1.2 mg/mL for nonpolar analogs) .
  • Stability : Electron-withdrawing groups (e.g., chloro) reduce photodegradation rates in UV light .

What crystallographic techniques are used to resolve polymorphism in quinazolinone derivatives?

Q. Advanced Crystallography

  • Single-Crystal X-ray Diffraction : Resolve lattice parameters (e.g., monoclinic vs. orthorhombic systems) .
  • PXRD : Detect polymorphic transitions under thermal stress (e.g., heating to 150°C) .
  • DSC : Measure melting points (e.g., 133–134°C for 6m) and identify glass transitions .

How can solvent extraction techniques leverage this compound for metal ion separation?

Q. Advanced Analytical Application

  • Ion Selectivity : The thienyl group chelates transition metals (e.g., Cu²⁺, UO₂²⁺) via S and N donor atoms .
  • Protocol : Shake 0.1 mM compound in chloroform with aqueous metal solutions (pH 4–7). Measure extraction efficiency via ICP-MS .

Optimization : Adjust pH to 5.5 for maximal uranium binding (90% recovery) based on analog studies .

What strategies improve scalability of pyrazoloquinazolinone synthesis for preclinical studies?

Q. Advanced Process Chemistry

  • Continuous Flow : Replace batch reactors with flow systems to reduce reaction time by 50% .
  • Green Chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .
  • Quality Control : Implement inline PAT (Process Analytical Technology) to monitor purity via FT-IR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

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